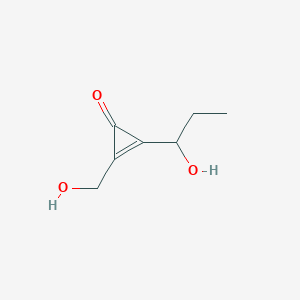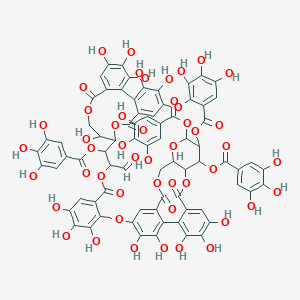
Woodfordin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Woodfordin C is a natural product that has been isolated from the bark of the tree, Pterocarpus indicus. It is a flavonoid compound that has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of Woodfordin C is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways. For example, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
Woodfordin C has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, Woodfordin C has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Woodfordin C in lab experiments is that it is a natural product and therefore, has low toxicity. It is also readily available and can be easily synthesized from the bark of the Pterocarpus indicus tree. However, one limitation is that it may be difficult to obtain large quantities of the compound for use in experiments. In addition, the mechanism of action of Woodfordin C is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Woodfordin C. One area of research is to further elucidate the mechanism of action of the compound. This will help to better understand how it exerts its various biological effects. Another area of research is to investigate the potential use of Woodfordin C as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Finally, more studies are needed to investigate the safety and toxicity of Woodfordin C in humans.
Méthodes De Synthèse
The synthesis of Woodfordin C involves the extraction of the compound from the bark of the Pterocarpus indicus tree. The bark is first ground into a fine powder and then extracted using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Applications De Recherche Scientifique
Woodfordin C has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Studies have shown that Woodfordin C can inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in various animal models.
Propriétés
Numéro CAS |
126347-63-5 |
|---|---|
Nom du produit |
Woodfordin C |
Formule moléculaire |
C75H52O48 |
Poids moléculaire |
1721.2 g/mol |
Nom IUPAC |
[11-formyl-4,5,6,14,20,21,22,25,26,30,31,32,46,47,48,51,52-heptadecahydroxy-9,17,35,43,55,61-hexaoxo-38,58-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-12-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C75H52O48/c76-13-38-62(119-66(103)16-1-25(77)44(88)26(78)2-16)61-35(87)14-112-69(106)19-7-31(83)47(91)53(97)40(19)43-22(72(109)118-61)12-37(52(96)56(43)100)115-60-24(10-34(86)50(94)58(60)102)74(111)122-65-64(121-67(104)17-3-27(79)45(89)28(80)4-17)63-39(117-75(65)123-68(105)18-5-29(81)46(90)30(82)6-18)15-113-70(107)21-11-36(114-59-23(73(110)116-38)9-33(85)49(93)57(59)101)51(95)55(99)42(21)41-20(71(108)120-63)8-32(84)48(92)54(41)98/h1-13,35,38-39,61-65,75,77-102H,14-15H2 |
Clé InChI |
WDXFHUYTXOHJHZ-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
SMILES canonique |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Synonymes |
woodfordin C woodfruticosin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



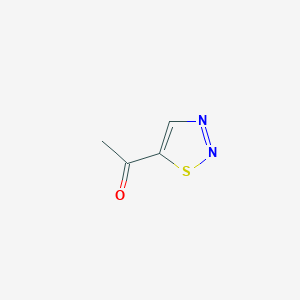

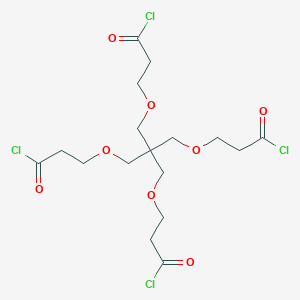
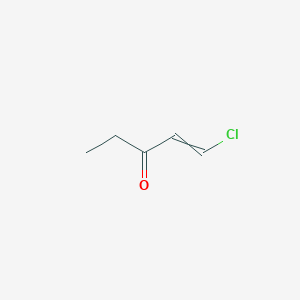
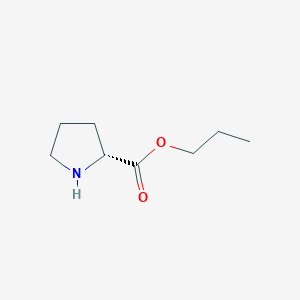
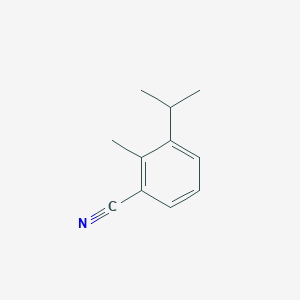
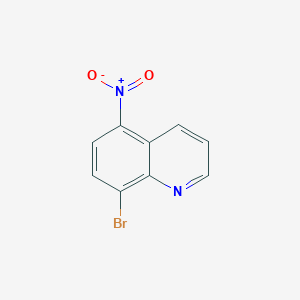
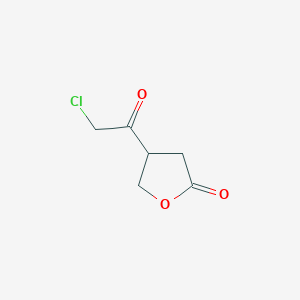
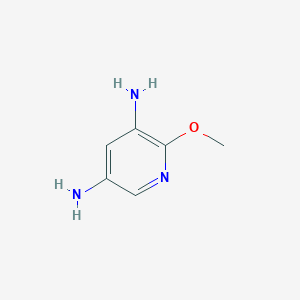
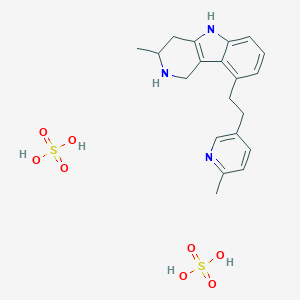

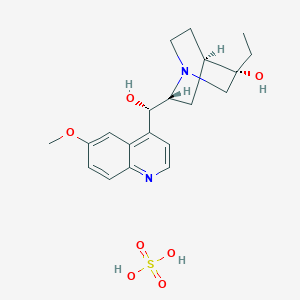
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
